2-(tert-butylamino)-1-phenothiazin-10-ylethanone;hydrochloride
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Overview
Description
2-(tert-butylamino)-1-phenothiazin-10-ylethanone;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butylamino group, a phenothiazine core, and an ethanone moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylamino)-1-phenothiazin-10-ylethanone;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of phenothiazine with tert-butylamine under controlled conditions to introduce the tert-butylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(tert-butylamino)-1-phenothiazin-10-ylethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(tert-butylamino)-1-phenothiazin-10-ylethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(tert-butylamino)-1-phenothiazin-10-ylethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: A bronchodilator with a similar tert-butylamino group but different core structure.
Uniqueness
2-(tert-butylamino)-1-phenothiazin-10-ylethanone;hydrochloride is unique due to its phenothiazine core, which imparts distinct chemical and biological properties. This core structure differentiates it from other compounds like salbutamol and terbutaline, which have different core structures and pharmacological profiles .
Properties
CAS No. |
29722-83-6 |
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Molecular Formula |
C18H21ClN2OS |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-phenothiazin-10-ylethanone;hydrochloride |
InChI |
InChI=1S/C18H20N2OS.ClH/c1-18(2,3)19-12-17(21)20-13-8-4-6-10-15(13)22-16-11-7-5-9-14(16)20;/h4-11,19H,12H2,1-3H3;1H |
InChI Key |
HQKZCEXAHDXKGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Origin of Product |
United States |
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